4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one
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Overview
Description
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dimethylamino group at position 4 and two methyl groups at positions 1 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 4-dimethylaminopyridine with appropriate reagents under controlled conditions. The reaction typically requires the use of a base such as sodium hydride and solvents like acetone or chloroform .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. Its dimethylamino group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one include:
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic catalytic properties.
N′-(4-(Dimethylamino)benzylidene)-2-oxo-2H-chromene-3-carbohydrazide: A compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dimethylamino and methyl groups. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-(dimethylamino)-2,3-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H13N3O/c1-5-6(9(2)3)7(11)8-10(5)4/h1-4H3,(H,8,11) |
InChI Key |
YOUKVDPJPZFCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1C)N(C)C |
Origin of Product |
United States |
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